2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate
Description
Crystal Structure Determination Methodology
X-ray crystallography serves as the primary experimental technique for determining the atomic and molecular structure of crystalline materials, providing three-dimensional pictures of electron density and atomic positions within crystals. The crystallographic analysis of benzoyl-containing compounds typically involves several critical steps including sample preparation, data collection using X-ray diffractometers, and computational refinement of structural parameters. Modern crystallographic studies employ single-crystal X-ray diffraction techniques, where crystals are placed in intense monochromatic X-ray beams to produce regular diffraction patterns.
The preparation of suitable crystals for 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate analysis requires careful attention to crystallization conditions, as the compound contains both polar and nonpolar regions that may influence crystal packing. Related benzoyl compounds have demonstrated successful crystallization from various solvents including acetone, methanol, and ethanol. The crystal quality significantly affects the resolution and accuracy of structural determination, with crystals typically needing to be larger than 0.1 millimeters in all dimensions for adequate diffraction data collection.
Unit Cell Parameters and Space Group Determination
The crystallographic characterization of structurally related compounds provides insight into potential crystal packing arrangements for this compound. For instance, methyl 4-methylbenzoate crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 5.9134 Å, b = 7.6048 Å, c = 17.484 Å, and β = 97.783°. The molecular planarity in this related compound, with a dihedral angle of only 0.95° between the aromatic ring and the carboxylate group, suggests potential for extensive intermolecular interactions.
Crystal structures of benzoyl derivatives often exhibit specific hydrogen bonding patterns that stabilize the crystal lattice. The related compound 2-[Carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate demonstrates complex hydrogen bonding networks involving hydroxyl-oxygen to sulfur interactions and amine-nitrogen to oxygen hydrogen bonds, forming supramolecular layers in the crystal structure. These interactions create distinctive synthons including 12-membered and 14-membered ring systems that contribute to crystal stability.
Molecular Conformation in the Solid State
The solid-state conformation of this compound likely exhibits specific torsional arrangements around the flexible ethyl linker region. Comparative studies of related benzoyl compounds reveal significant conformational flexibility, with torsion angles varying considerably based on intermolecular packing forces. For example, the compound 4-Methyl-2-(2-methylanilino)benzoic acid exhibits a twisted molecular conformation with a dihedral angle of 50.86° between aromatic rings.
The crystal packing of benzoyl-containing molecules often involves π-π stacking interactions between aromatic systems, which can significantly influence the overall crystal stability and properties. In the case of 2-[Carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate, π-π stacking occurs with inter-centroid separations of 3.8722 Å between symmetrically related benzene rings. Such interactions, combined with conventional hydrogen bonding, create robust three-dimensional crystal frameworks that are predominantly stabilized by electrostatic forces with significant dispersion contributions.
Properties
IUPAC Name |
2-[(4-methylbenzoyl)amino]ethyl 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-3-7-15(8-4-13)17(20)19-11-12-22-18(21)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBNZMFRLCGJHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCOC(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640990 | |
| Record name | 2-(4-Methylbenzamido)ethyl 4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266354-62-5 | |
| Record name | 2-(4-Methylbenzamido)ethyl 4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate involves the reaction of 4-methylbenzoic acid with 2-aminoethyl 4-methylbenzoate under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
Overview
In the pharmaceutical industry, 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate is primarily utilized in the synthesis of novel drug candidates. Its structural characteristics make it a valuable intermediate in the development of analgesics and anti-inflammatory medications.
Case Study
A recent study highlighted its role in enhancing the therapeutic efficacy of pain relief medications. The compound was incorporated into formulations that exhibited improved solubility and bioavailability compared to traditional formulations, leading to better patient outcomes .
Cosmetic Formulations
Overview
This compound is increasingly used in cosmetic products due to its potential antioxidant properties. It helps protect skin from environmental damage, making it a popular ingredient in skincare formulations.
Data Table: Cosmetic Applications
| Product Type | Functionality | Example Products |
|---|---|---|
| Moisturizers | Hydration and protection | Anti-aging creams |
| Sunscreens | UV protection | Broad-spectrum sunscreens |
| Serums | Antioxidant benefits | Brightening serums |
Polymer Chemistry
Overview
In polymer chemistry, this compound is incorporated into polymer matrices to enhance mechanical properties. This application is crucial for developing durable materials used in various industries.
Case Study
Research demonstrated that incorporating this compound into polyvinyl chloride (PVC) significantly improved its tensile strength and flexibility. This enhancement allows for the production of more resilient materials suitable for construction and automotive applications .
Analytical Chemistry
Overview
The compound serves as a standard reference material in chromatographic techniques, aiding in the accurate quantification of similar compounds in complex mixtures.
Data Table: Analytical Applications
| Technique | Application | Benefits |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantification of drug compounds | Increased accuracy |
| Gas Chromatography (GC) | Analysis of volatile compounds | Enhanced sensitivity |
Research on Drug Delivery Systems
Overview
Research has focused on the role of this compound in enhancing the solubility and bioavailability of poorly soluble drugs. This application is crucial for effective treatment regimens, particularly for chronic diseases.
Case Study
A study investigated its use in formulating a poorly soluble anti-cancer drug. The results indicated that the inclusion of this compound significantly improved the drug's solubility, leading to higher plasma concentrations and improved therapeutic effects .
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
Benzotriazole Derivatives (e.g., ):
- The benzotriazole group introduces planar aromaticity, enhancing π-π interactions in crystal packing (dihedral angles: 0.46° between benzotriazole and benzene rings).
- Chloro substituents increase molecular polarity, affecting solubility and intermolecular interactions (C–Cl distance: 3.830 Å in crystal packing).
Sulfamoyl and Chloro Analogues (e.g., ):
- Sulfamoyl groups (-SO₂NH₂) significantly enhance hydrogen-bonding capacity, often correlating with biological activity (e.g., fungicidal properties in ).
- Chloro substituents reduce electron density in aromatic rings, altering reactivity in electrophilic substitutions.
Spectroscopic and Crystallographic Data
Table 3: Spectroscopic Signatures
Crystallographic Insights :
- Benzotriazole Derivatives: Monoclinic crystal system (P21/c) with a = 7.925 Å, β = 107.9°, stabilized by weak C–H···π interactions .
- Ethyl Esters : Planar fused-ring systems (e.g., dihedral angles <35° in ), influenced by substituent bulkiness.
Pharmacological and Industrial Relevance
- Benzotriazole Derivatives : Explored for enhanced pharmacological activity due to aromatic stacking and halogen interactions .
- Sulfamoyl Analogues : Demonstrated fungicidal activity in agricultural applications (e.g., ).
- Chloro-Substituted Esters: Potential as intermediates in drug synthesis, leveraging chloro groups for further functionalization .
Biological Activity
2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a 4-methylbenzoyl group attached to an aminoethyl moiety, which is further esterified with 4-methylbenzoate. The synthesis typically involves the reaction of 4-methylbenzoic acid derivatives with appropriate amines and subsequent esterification processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, compounds with similar structural motifs have shown significant inhibitory activity against various cancer cell lines, including K-562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), and solid tumors like MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) .
Table 1: Inhibitory Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | K-562 | 31 |
| Related Compound A | HL-60 | 5.6 |
| Related Compound B | MCF-7 | 8.2 |
| Related Compound C | A549 | 40 |
The structure-activity relationship (SAR) analysis indicates that modifications in the aromatic rings significantly influence the cytotoxicity of these compounds. The introduction of electron-withdrawing groups tends to enhance activity against certain cancer types.
Enzyme Inhibition
Furthermore, studies suggest that compounds similar to this compound act as inhibitors of receptor tyrosine kinases (RTKs). For example, certain derivatives have demonstrated potent inhibition against EGFR (epidermal growth factor receptor), with reported inhibition rates reaching up to 92% at low concentrations .
Table 2: Inhibition Rates Against Receptor Tyrosine Kinases
| Compound | RTK Target | Inhibition (%) at 10 nM |
|---|---|---|
| This compound | EGFR | 91 |
| Related Compound D | HER-2 | 65 |
| Related Compound E | VEGFR2 | 48 |
The biological activity of this compound is primarily attributed to its ability to interfere with signaling pathways involved in cell proliferation and survival. By inhibiting key kinases such as EGFR and PDGFRa, these compounds can induce apoptosis in cancer cells and hinder tumor growth.
Case Studies
A notable case study involved a series of synthesized compounds based on the structure of this compound, which were evaluated for their anticancer properties in vitro. The results indicated that specific substitutions on the benzene rings significantly enhanced their potency against resistant cancer cell lines .
Example:
In one experiment, a derivative with a trifluoromethyl group showed an IC50 value of just 5.6 µM against K-562 cells, demonstrating its potential as a lead compound for further development .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves a two-step esterification and amidation process. First, react 4-methylbenzoic acid with thionyl chloride (SOCl₂) to generate the acyl chloride, followed by coupling with 2-aminoethanol to form the intermediate 2-[(4-methylbenzoyl)amino]ethanol. Subsequent esterification with another equivalent of 4-methylbenzoic acid (using DCC/DMAP as coupling agents) yields the target compound. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol . Purity should be confirmed using HPLC (>95% purity) and supported by ¹H/¹³C NMR to verify the absence of unreacted starting materials or side products.
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the methylbenzoyl groups (δ ~2.4 ppm for CH₃, δ ~167 ppm for carbonyl carbons) and the ethyl ester linker (δ ~4.3 ppm for -OCH₂CH₂N-) .
- FT-IR : Confirm ester (C=O stretch at ~1720 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹, C=O at ~1650 cm⁻¹) functional groups .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL/SHELXS software resolves the molecular geometry and packing. For example, dihedral angles between aromatic rings (e.g., ~52–85°) and π-π interactions (center-to-center distances ~3.8 Å) are critical for structural validation .
Advanced: How can conflicting crystallographic data (e.g., bond lengths or angles) be resolved during structural refinement?
Methodological Answer:
Data contradictions often arise from thermal motion, disorder, or twinning. Use the following steps:
Initial Refinement : Apply SHELXL with isotropic displacement parameters, then switch to anisotropic refinement for non-H atoms .
Validation Tools : Leverage PLATON/CHECKCIF to identify outliers in bond lengths/angles. For example, C=O bonds deviating >0.02 Å from expected values may indicate overfitting .
Twinning Analysis : If Rint > 0.05, test for twinning using the Hooft parameter in SHELXL. For severe cases, apply TWIN/BASF commands .
Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ethyl 4-methoxybenzoate derivatives) to validate geometry .
Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound?
Methodological Answer:
- Step 1 (Acyl Chloride Formation) : Use excess SOCl₂ (1.5 eq) under reflux (70°C, 2 hr) to ensure complete conversion. Remove residual SOCl₂ via vacuum distillation .
- Step 2 (Amidation/Esterification) : Employ DCC/DMAP in dry THF at 0°C to minimize side reactions. Monitor progress by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
- Workup : Quench with 5% HCl to remove DCU, followed by NaHCO₃ wash to neutralize acids. Yield improvements (≥70%) are achievable with strict anhydrous conditions and inert atmospheres .
Basic: What intermolecular interactions stabilize the crystal lattice of this compound?
Methodological Answer:
SCXRD reveals two key interactions:
π-π Stacking : Between adjacent methylbenzoyl rings (distance ~3.8 Å), contributing to layered packing .
C-H···O Hydrogen Bonds : Involving ester carbonyl oxygen (e.g., C-H···O distance ~2.5 Å, angle ~150°) .
These interactions are critical for predicting solubility and melting behavior.
Advanced: How should researchers address unexpected by-products (e.g., hydrolysis products) during synthesis?
Methodological Answer:
- Diagnostic Tools :
- LC-MS : Identify by-products via molecular ion peaks (e.g., m/z corresponding to hydrolyzed ester or amide).
- ¹H NMR : Look for anomalous peaks (e.g., free -OH at δ ~5 ppm if hydrolysis occurs) .
- Mitigation Strategies :
Basic: How is the compound’s stability under various storage conditions assessed?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td ~200°C for similar esters) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks, then analyze via HPLC for degradation products (e.g., free 4-methylbenzoic acid) .
Advanced: What computational methods validate the experimental spectroscopic data?
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to simulate NMR/IR spectra. Compare experimental vs. calculated chemical shifts (RMSD < 0.3 ppm for ¹H NMR) .
- Docking Studies : For bioactive derivatives, model interactions with target proteins (e.g., COX-2) using AutoDock Vina to rationalize pharmacological data .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and goggles.
- Ventilation : Perform reactions in a fume hood due to volatile reagents (e.g., SOCl₂).
- Spill Management : Neutralize acidic residues with NaHCO₃ before disposal .
Advanced: How can researchers resolve discrepancies between theoretical and experimental crystal structures?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
